molecular formula C40H58ClN5O7 B13434419 (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide

(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide

Cat. No.: B13434419
M. Wt: 756.4 g/mol
InChI Key: ZGGLQLSTHZLELL-ASLMDWNWSA-N
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Description

The compound (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as morpholine, chloro, hydroxy, and oxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the morpholine derivative, followed by the sequential addition of other functional groups through various chemical reactions. Common reagents used in these steps include acylating agents, chlorinating agents, and reducing agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for monitoring the synthesis and ensuring the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiols (R-SH). The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol. Substitution of the chloro group can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide: can be compared with other similar compounds, such as:

  • (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
  • (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine

These compounds share similar structural features but differ in specific functional groups or substituents, which can affect their chemical properties and biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C40H58ClN5O7

Molecular Weight

756.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(4S)-1-chloro-2-hydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

InChI

InChI=1S/C40H58ClN5O7/c1-27(2)22-32(36(48)40(5,52)26-41)43-39(51)34(24-30-14-10-7-11-15-30)45-38(50)33(23-28(3)4)44-37(49)31(17-16-29-12-8-6-9-13-29)42-35(47)25-46-18-20-53-21-19-46/h6-15,27-28,31-34,52H,16-26H2,1-5H3,(H,42,47)(H,43,51)(H,44,49)(H,45,50)/t31-,32-,33-,34-,40?/m0/s1

InChI Key

ZGGLQLSTHZLELL-ASLMDWNWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)C(C)(CCl)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3

Canonical SMILES

CC(C)CC(C(=O)C(C)(CCl)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3

Origin of Product

United States

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